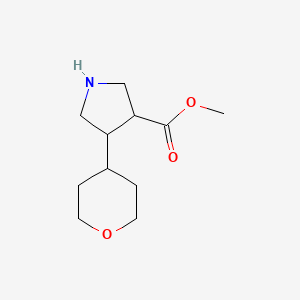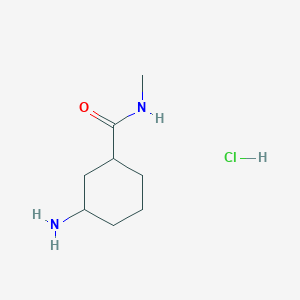
3-Amino-N-methylcyclohexane-1-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-methylcyclohexane-1-carboxamide hydrochloride is a versatile chemical compound with a molecular formula of C8H17ClN2O and a molecular weight of 192.68 g/mol . This compound is known for its high purity, typically at least 95%, and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-methylcyclohexane-1-carboxamide hydrochloride typically involves the amidation of carboxylic acid substrates. Amidation can be achieved through catalytic or non-catalytic methods. Catalytic amidation often involves the use of coupling reagents or catalysts to activate the carboxylic acid, facilitating the formation of the amide bond . Non-catalytic amidation can also be performed under mild conditions using appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, utilizing efficient and cost-effective methods to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-N-methylcyclohexane-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Amino-N-methylcyclohexane-1-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a tool for investigating biological processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 3-Amino-N-methylcyclohexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-N-methylcyclohexane-1-carboxamide hydrochloride
- 1-Amino-N-methylcyclohexane-1-carboxamide hydrochloride
Uniqueness
3-Amino-N-methylcyclohexane-1-carboxamide hydrochloride is unique due to its specific molecular structure and properties, which make it suitable for a wide range of applications. Its high purity and versatility distinguish it from similar compounds, allowing for its use in specialized research and industrial processes.
Eigenschaften
Molekularformel |
C8H17ClN2O |
|---|---|
Molekulargewicht |
192.68 g/mol |
IUPAC-Name |
3-amino-N-methylcyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10-8(11)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3,(H,10,11);1H |
InChI-Schlüssel |
QNXUVKSFQQHRMO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1CCCC(C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Propan-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B13336210.png)
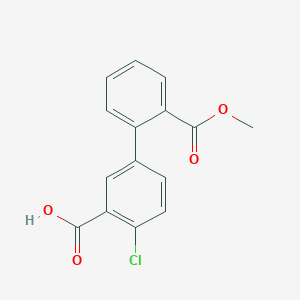
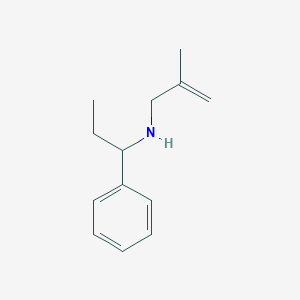
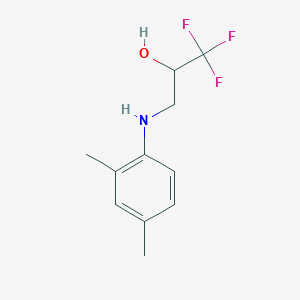
![3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane](/img/structure/B13336228.png)

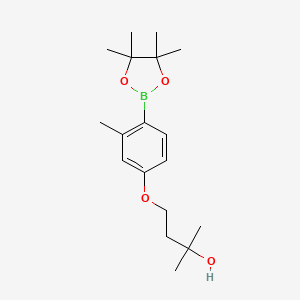


![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13336257.png)
![tert-Butyl ((2'-(aminomethyl)-[1,1'-biphenyl]-3-yl)methyl)carbamate](/img/structure/B13336263.png)


